molecular formula C12H16N2O3 B11778803 N-(2-methoxyphenyl)morpholine-3-carboxamide

N-(2-methoxyphenyl)morpholine-3-carboxamide

Cat. No.: B11778803
M. Wt: 236.27 g/mol
InChI Key: MRDUBRFJTWDQQU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)morpholine-3-carboxamide is a chemical compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)morpholine-3-carboxamide typically involves the reaction of 2-methoxyaniline with morpholine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)morpholine-3-carboxamide
  • N-(2-halophenyl)morpholine-3-carboxamide
  • N-(2-alkylphenyl)morpholine-3-carboxamide

Uniqueness

N-(2-methoxyphenyl)morpholine-3-carboxamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-methoxyphenyl)morpholine-3-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-9(11)14-12(15)10-8-17-7-6-13-10/h2-5,10,13H,6-8H2,1H3,(H,14,15)

InChI Key

MRDUBRFJTWDQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2COCCN2

Origin of Product

United States

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